(1-(2-Bromo-4-fluorobenzyl)cyclopropyl)methanamine
CAS No.:
Cat. No.: VC18141879
Molecular Formula: C11H13BrFN
Molecular Weight: 258.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H13BrFN |
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Molecular Weight | 258.13 g/mol |
IUPAC Name | [1-[(2-bromo-4-fluorophenyl)methyl]cyclopropyl]methanamine |
Standard InChI | InChI=1S/C11H13BrFN/c12-10-5-9(13)2-1-8(10)6-11(7-14)3-4-11/h1-2,5H,3-4,6-7,14H2 |
Standard InChI Key | PIGLHQYIQUIZAF-UHFFFAOYSA-N |
Canonical SMILES | C1CC1(CC2=C(C=C(C=C2)F)Br)CN |
Introduction
Structural and Chemical Properties
Molecular Characterization
1-(2-Bromo-4-fluorophenyl)cyclopropanethanamine features a cyclopropane ring directly bonded to a methanamine group and a 2-bromo-4-fluorophenyl moiety. Key properties include:
The presence of both bromine and fluorine atoms enhances the compound’s lipophilicity, potentially improving blood-brain barrier permeability—a critical factor for CNS-targeted drugs . The cyclopropane ring introduces steric strain, which may influence receptor binding kinetics .
Synthesis and Optimization
Proposed Synthesis Pathways
The synthesis of 1-(2-Bromo-4-fluorophenyl)cyclopropanemethanamine likely involves the following steps, derived from protocols for structurally related compounds :
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Cyclopropanation:
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Functionalization:
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Nitration of the cyclopropane intermediate followed by reduction to introduce the methanamine group.
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Example:
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Challenges and Yield Optimization
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Cyclopropanation selectivity: Competing reactions may yield bicyclic byproducts. Using low temperatures (−20°C to 0°C) improves regioselectivity .
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Amination efficiency: Catalytic hydrogenation (Pd/C, H₂) may offer higher yields (>75%) compared to traditional reduction methods .
Condition | Recommendation | Source |
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Temperature | -20°C (long-term) | |
Solvent Compatibility | DMSO, ethanol | |
Stability in Solution | ≤1 month at -20°C |
Research Gaps and Future Directions
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